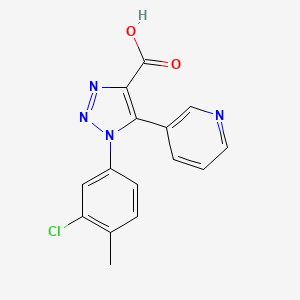

1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11ClN4O2 and its molecular weight is 314.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-Chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326859-69-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 314.73 g/mol. The triazole ring is known for its diverse biological activities, making derivatives of this structure significant in medicinal chemistry.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the efficacy of related triazole compounds, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .

Table 1: Cytotoxicity of Related Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(3-Chloro-4-methylphenyl)-... | HCT-116 | 6.2 |

| 1-(3-Chloro-4-methylphenyl)-... | T47D | 27.3 |

| Other Triazole Derivative A | MCF7 | 43.4 |

| Other Triazole Derivative B | MCF7 | 43.4 |

These findings suggest that the triazole scaffold can be optimized for enhanced anticancer activity through structural modifications.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. In a recent study, it was found to be effective against both gram-positive and gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Candida albicans | Active |

These results highlight the potential utility of this compound in developing new antimicrobial agents.

Anti-inflammatory Activity

Triazole derivatives have also shown promise in anti-inflammatory models. Compounds similar to the one studied have been reported to exhibit significant anti-inflammatory effects in vitro and in vivo .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives for biological activity:

- Synthesis and Evaluation : A series of triazole derivatives were synthesized and tested for their anticancer properties against various cell lines, demonstrating promising results that warrant further investigation .

- Antimicrobial Screening : In vitro evaluations revealed that certain triazole compounds exhibited potent antimicrobial activity against clinical isolates of pathogenic bacteria and fungi .

Q & A

Q. What are the common synthetic routes for 1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

Basic

A two-step synthesis is typically employed:

Triazole Core Formation : React 3-chloro-4-methylphenyl azide with a β-ketoester derivative (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) under base catalysis (K₂CO₃ in DMSO). This forms the triazole ring with protected carboxylic acid and formyl groups .

Deprotection : Saponify the ester group using NaOH/EtOH, followed by acidic hydrolysis (HCl) to remove acetal protection, yielding the free carboxylic acid .

Key Considerations : Optimize reaction time and temperature to avoid side products like tautomeric intermediates .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Basic

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Refine the model using SHELXL, adjusting anisotropic displacement parameters and validating via R-factor convergence (target: R₁ < 0.05) .

Validation Tools : Check for residual electron density peaks and geometric outliers (e.g., bond angles) using WinGX/ORTEP .

Q. What strategies resolve tautomerism in triazole-carboxylic acid derivatives?

Advanced

NMR Analysis : Monitor tautomeric equilibria (e.g., acid vs. cyclic hemiacetal forms) in DMSO-d₆. Integrate peaks at δ 9-10 ppm (carboxylic proton) and δ 5-6 ppm (hemiacetal proton) to quantify tautomer ratios .

Crystallographic Evidence : Compare X-ray structures to confirm dominant tautomers. For example, the free acid form may stabilize in the solid state, while tautomers dominate in solution .

Q. How can researchers address contradictory data in spectroscopic vs. crystallographic structural analyses?

Advanced

Theoretical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict NMR/IR spectra and compare with experimental data .

Dynamic Effects : Consider temperature-dependent NMR to identify conformational flexibility or solvent interactions that may explain discrepancies .

Multi-Method Validation : Cross-validate using LC-MS (for molecular weight) and powder XRD (for bulk crystallinity) .

Q. What analytical techniques are recommended for purity assessment and solubility studies?

Basic

Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Target ≥95% purity .

Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λ_max .

Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks using LC-MS .

Q. How to design derivatives to enhance antiproliferative activity based on structure-activity relationships (SAR)?

Advanced

Substituent Effects :

- Position 5 : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance cellular uptake and target binding .

- Position 1 : Modify the aryl group (e.g., 4-chlorophenyl) to improve selectivity for kinases like c-Met .

Biological Assays : Screen derivatives against NCI-H522 (lung cancer) and MCF-7 (breast cancer) cell lines. Use GP values (growth percentage) to prioritize candidates with GP < 70% .

Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2/c1-9-4-5-11(7-12(9)16)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORYUIFVQKAOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.